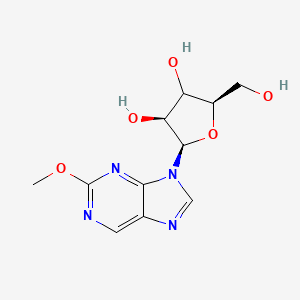
2-Methoxy-9-|A-D-ribofuranosyl-9H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-9-β-D-ribofuranosyl-9H-purine is a purine nucleoside analog. Purine nucleoside analogs are compounds that mimic the structure of naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This compound has broad antitumor activity and is particularly effective against indolent lymphoid malignancies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-9-β-D-ribofuranosyl-9H-purine typically involves the glycosylation of a purine base with a ribofuranose sugar. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the glycosylation process. The reaction is carried out in an anhydrous solvent to prevent hydrolysis of the glycosidic bond .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves rigorous purification steps to ensure the compound’s high purity, which is crucial for its use in pharmaceutical applications .
化学反応の分析
Types of Reactions
2-Methoxy-9-β-D-ribofuranosyl-9H-purine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the purine ring.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound.
Substitution: Nucleophilic substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution often involves reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purine nucleosides .
科学的研究の応用
2-Methoxy-9-β-D-ribofuranosyl-9H-purine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Serves as a tool for studying nucleic acid interactions and enzyme mechanisms.
Medicine: Has broad antitumor activity and is used in the treatment of various cancers, including leukemia and lymphoma.
Industry: Employed in the production of pharmaceuticals and as a research reagent
作用機序
The compound exerts its effects primarily by inhibiting DNA synthesis. It incorporates into the DNA strand during replication, leading to chain termination and apoptosis (programmed cell death). The molecular targets include DNA polymerases and other enzymes involved in DNA replication .
類似化合物との比較
Similar Compounds
Methyl 6-amino-9-β-D-ribofuranosyl-9H-purine-2-carboxylate: Another purine nucleoside analog with similar antitumor activity.
2-Amino-6-chloro-9-(3’-O-methyl-beta-D-ribofuranosyl)-9H-purine: A modified purine nucleoside used in similar research applications.
Uniqueness
What sets 2-Methoxy-9-β-D-ribofuranosyl-9H-purine apart is its specific mechanism of action and its effectiveness against indolent lymphoid malignancies. Its ability to inhibit DNA synthesis and induce apoptosis makes it a valuable compound in cancer research and treatment .
特性
分子式 |
C11H14N4O5 |
|---|---|
分子量 |
282.25 g/mol |
IUPAC名 |
(2R,4S,5R)-2-(hydroxymethyl)-5-(2-methoxypurin-9-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H14N4O5/c1-19-11-12-2-5-9(14-11)15(4-13-5)10-8(18)7(17)6(3-16)20-10/h2,4,6-8,10,16-18H,3H2,1H3/t6-,7?,8+,10-/m1/s1 |
InChIキー |
MYJDCGSSZDXIFP-LCFZEIEZSA-N |
異性体SMILES |
COC1=NC=C2C(=N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)CO)O)O |
正規SMILES |
COC1=NC=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















